The compound is cataloged under the CAS number 101055-57-6 and has been studied for its various synthetic routes and chemical reactivity. It falls under the category of heterocyclic compounds, specifically those containing imidazolidine structures which are often utilized in pharmaceuticals and agrochemicals .
The synthesis of 1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one typically involves several key steps:
Industrial methods may scale these reactions, incorporating additional purification steps such as recrystallization or chromatography to ensure product quality.
The molecular structure of 1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one can be described as follows:
This structure imparts distinct chemical properties that facilitate various reactions .
1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one participates in several chemical reactions, including:
These reactions typically require controlled environments involving organic solvents and precise temperature management to achieve desired outcomes .
The mechanism of action for 1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one involves interaction with biological targets such as enzymes or receptors. These interactions can lead to changes in enzymatic activity or receptor function, influencing various biochemical pathways.
The specific pathways engaged depend on the context in which the compound is utilized, indicating its potential versatility in therapeutic applications .
1-Benzoyl-2-tert-butyl-3-methylimidazolidin-4-one has several scientific applications:
Its versatility in these areas underscores its importance in both academic research and industrial applications .
The core synthesis of 1-benzoyl-2-tert-butyl-3-methylimidazolidin-4-one (molecular formula: C₁₅H₂₀N₂O₂, molecular weight: 260.33 g/mol [1] [2]) begins with glycine-derived precursors. The classic route involves acylation of 2-tert-butyl-3-methylimidazolidin-4-one with benzoyl chloride under Schotten-Baumann conditions. This method proceeds via a nucleophilic substitution mechanism where the imidazolidinone nitrogen attacks the electrophilic carbonyl carbon of benzoyl chloride, yielding the target compound after crystallization. Key intermediates include the cyclic glycine equivalent (2-tert-butyl-3-methylimidazolidin-4-one) and activated benzoyl donors. The reaction requires stoichiometric bases like triethylamine to neutralize HCl byproducts [3].
Table 1: Key Intermediates in Traditional Synthesis
Intermediate | Role | Function in Pathway |
---|---|---|
2-tert-Butyl-3-methylimidazolidin-4-one | Core scaffold | Provides chiral framework for acylation |
Benzoyl chloride | Acyl donor | Introduces N-benzoyl group |
Triethylamine | Base catalyst | Neutralizes acid byproducts |
The (R)-enantiomer (CAS# 101055-57-6) is synthesized via chiral pool methods or enantioselective catalysis, achieving ≥99:1 enantiomeric ratio (HPLC) [3]. Resolution of racemates employs preparative supercritical fluid chromatography (SFC) using chiral stationary phases. The CHIRALPAK® IA column (4.6 × 250 mm, 5 µm particle size) with CO₂/methanol (80:20) mobile phase at 5 mL/min flow rate effectively separates enantiomers. The first eluting peak (Rₜ = 1.2 min, k' = 1.02) and second peak (Rₜ = 1.5 min, k' = 1.57) exhibit α-value = 1.54, confirming baseline resolution at 35°C [2]. Post-chiral synthesis purification leverages crystallization from methylene chloride/hexane mixtures to enhance optical purity, yielding [α]²⁰/D = -128±2° (c = 1% in methylene chloride) [3].
Table 2: Stereochemical Properties of (R)-Enantiomer
Property | Value | Analytical Method |
---|---|---|
Optical purity | ≥99:1 er | HPLC |
Melting point | 145–147°C | Capillary method |
Specific rotation | [α]²⁰/D = -128±2° | c = 1% in CH₂Cl₂ |
Enantiomeric separation α-value | 1.54 | SFC (CHIRALPAK® IA) |
Recent advances focus on enantioselective enolate alkylation using chiral phase-transfer catalysts. While specific catalytic systems are not detailed in available literature, the compound’s role as a glycine equivalent enables asymmetric α-functionalization. The enolate undergoes alkylation with lk topicity to generate trans-isomers (>20:1 diastereoselectivity reported in analogous systems) [3]. Stereoselective bromination further demonstrates its utility for synthesizing non-natural amino acids via Pd-catalyzed cross-coupling. These methods exploit the tert-butyl group’s steric bias to control facial selectivity [3].
Industrial synthesis prioritizes solvent sustainability and temperature control. Methylene chloride is preferred for acylation due to its balance of substrate solubility and low nucleophilicity, minimizing side reactions. Critical parameters include:
Process intensification studies reveal that switching from batch to flow chemistry reduces reaction time by 40% while improving heat transfer. Industrial SFC purification utilizes the identified CO₂/methanol system due to low viscosity and rapid mass transfer, enabling throughput >1 kg/day on pilot-scale equipment [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7